![molecular formula C12H13N3O3S B2882036 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851802-05-6](/img/structure/B2882036.png)
1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Description
Scientific Research Applications
Synthetic Routes and Chemical Transformations
- A study by Androsov et al. (2010) outlined a convenient approach towards 2- and 3-aminobenzo[b]thiophenes through reactions involving chloro-nitrophenyl ethanone derivatives. This method showcases the utility of nitrobenzyl derivatives in synthesizing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry and material sciences (Androsov et al., 2010).
Medicinal Chemistry Applications
- Jin et al. (2011) prepared crystalline adducts from 2-(imidazol-1-yl)-1-phenylethanone and various acidic compounds, showcasing the potential of imidazole derivatives in drug formulation and development. The study highlights the role of noncovalent interactions in the stability and formation of these compounds, which could be crucial in the design of new pharmaceutical agents (Jin et al., 2011).
Antituberculosis and Antimicrobial Applications
- Foroumadi et al. (2004) synthesized and evaluated a series of thiadiazole derivatives, including 2-(1-methyl-5-nitro-1H-imidazol-2-yl) variants, for their antituberculosis activity. This research underscores the critical role of nitroimidazole derivatives in developing new antituberculosis agents, highlighting the versatility of the compound for antimicrobial applications (Foroumadi et al., 2004).
Material Science and Catalysis
- Montazerozohori et al. (2014) explored the synthesis and characterization of imidazolidine Schiff base ligands, including nitrobenzylidene derivatives, for their antimicrobial properties and potential in material science. The study also delved into the electrochemical properties of these compounds, indicating their utility in catalysis and material science applications (Montazerozohori et al., 2014).
Advanced Synthesis and Green Chemistry
- Ren et al. (2011) investigated nitro-functionalized imidazolium salts, including derivatives similar to the queried compound, for their role in replacing volatile and toxic solvents like nitromethane. This research is significant for advancing green chemistry principles by providing safer, more sustainable alternatives for synthesis and catalytic reactions (Ren et al., 2011).
properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)14-7-6-13-12(14)19-8-10-2-4-11(5-3-10)15(17)18/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPKASOJRYEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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